2-Bromo-1-(naphthalen-2-yl)pentan-1-one
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Overview
Description
2-Bromo-1-(naphthalen-2-yl)pentan-1-one is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom attached to the first carbon of a pentanone chain, which is further connected to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(naphthalen-2-yl)pentan-1-one typically involves the bromination of 1-(naphthalen-2-yl)pentan-1-one. This can be achieved through the reaction of 1-(naphthalen-2-yl)pentan-1-one with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration of reactants, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(naphthalen-2-yl)pentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 1-(naphthalen-2-yl)pentan-1-ol or other substituted derivatives.
Reduction: Formation of 2-bromo-1-(naphthalen-2-yl)pentanol.
Oxidation: Formation of 2-bromo-1-(naphthalen-2-yl)pentanoic acid.
Scientific Research Applications
2-Bromo-1-(naphthalen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(naphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function and activity. This interaction can affect various cellular processes and pathways, contributing to its observed effects.
Comparison with Similar Compounds
2-Bromo-1-(naphthalen-2-yl)pentan-1-one can be compared with other bromoketones and naphthalene derivatives:
2-Bromo-1-phenylpentan-1-one: Similar structure but with a phenyl group instead of a naphthalene ring. It exhibits different reactivity and applications.
2-Bromo-1-(naphthalen-2-yl)ethan-1-one: Shorter carbon chain, leading to different chemical properties and uses.
2-(Bromoacetyl)naphthalene: Different positioning of the bromine atom and carbonyl group, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
2-bromo-1-naphthalen-2-ylpentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-5-14(16)15(17)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRREEFPTVAIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747228 |
Source
|
Record name | 2-Bromo-1-(naphthalen-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850352-43-1 |
Source
|
Record name | 2-Bromo-1-(naphthalen-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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